1-Methylspiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
1-methylspiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIOGCSCMHCRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616117 | |
| Record name | 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67677-81-0 | |
| Record name | 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dianion Alkylation and Cyclization Route (Based on Teng et al., 2006)
This method involves an eight-step synthesis starting from ethyl 2-oxindoline-5-carboxylate, proceeding through dianion alkylation, cyclization, and demethylation steps to yield the target compound.
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of ethyl 3-(methylthio)-2-oxindoline-5-carboxylate | tert-butyl hypochlorite, ethyl(methylthio) acetate, triethylamine, HCl | 75 | Intermediate for oxindole scaffold |
| 2 | Reductive desulfurization to ethyl 2-oxindoline-5-carboxylate | Raney Nickel, ethanol, reflux | 85 | Key oxindole intermediate |
| 3 | Dianion formation and alkylation with dichloroethylamine hydrochloride | Sodium hydride, DMF, 0°C to RT | 65 | Formation of spirocyclic intermediate |
| 4 | Demethylation and protection steps | 2,2,2-Trichloroethyl chloroformate, zinc reduction, Boc protection | 31 (initial), 92 (after optimization) | Triethylamine added to improve yield |
| 5 | Saponification to final acid form | NaOH, MeOH, water, 55°C | 91 | Final step to yield 1-methylspiro[indoline-3,4'-piperidin]-2-one |
Summary:
The overall yield for this route is approximately 35% over eight steps without chromatographic purification, making it scalable for practical synthesis. The use of sodium hydride for dianion formation and the careful control of demethylation conditions (with triethylamine to neutralize acid) are critical for high yields and purity.
Multi-Component Dipolar Cycloaddition Reaction (Based on Nature Communications, 2022)
Another approach involves regioselective multi-component azomethine ylide dipolar cycloaddition between 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones and azomethine ylides generated in situ from sarcosine and isatin derivatives.
| Component | Description | Amount | Solvent/Conditions |
|---|---|---|---|
| 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-one (3a‒h) | Starting piperidinone derivatives | 2.5 mmol | Dry THF, presence of triethylamine |
| Isatin (4a,b) | Azomethine ylide precursor | Equimolar | Ethanol, reflux or room temp |
| Sarcosine (5) | Secondary amino acid for azomethine ylide | Equimolar | Ethanol, reflux or room temp |
Outcome:
The reaction yields 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones with high regioselectivity. The products are isolated by crystallization, avoiding chromatographic purification. Single crystal X-ray diffraction confirmed the structures.
- Reaction time and temperature vary depending on substituents; reflux for some, room temperature overnight for others.
- This method provides access to a variety of spiro-indolin-2-one derivatives with biological activity, indicating the versatility of the approach.
Functionalization via Halogenation and Boronic Ester Formation (Based on CN Patent CN102516263A)
This method focuses on functionalizing the spiro[indoline-3,4'-piperidin]-2-one core by halogenation and subsequent Suzuki-type coupling reactions.
| Step | Description | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Bromination at position 5 or 6 of spiro[indoline-3,4'-piperidin]-2-one | NBS or brominating agent, THF, -78°C | High | Controlled halogenation |
| 2 | Formation of boronic acid pinacol ester | Bipinacol borate, potassium acetate, PdCl2(dppf), DMSO, 80°C, 16 h | ~97% | For cross-coupling reactions |
| 3 | Suzuki coupling with heteroaryl groups | Pd catalyst, base, suitable solvent | 70-75% | Functionalization for derivative synthesis |
- This approach is useful for preparing substituted derivatives rather than the parent compound but reflects methods to modify the spiro core post-synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Number of Steps | Overall Yield | Purification | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Dianion alkylation and cyclization (Teng et al.) | Sodium hydride, dichloroethylamine hydrochloride, TCE-Cl, zinc | Dianion alkylation, cyclization, demethylation | 8 | ~35% | Crystallization, no chromatography | Scalable, mild conditions | Multi-step, moderate yield |
| Multi-component dipolar cycloaddition (Nature 2022) | Piperidinones, sarcosine, isatin | 1,3-dipolar cycloaddition | 1 (multi-component) | Not specified (good isolated yields) | Crystallization | Regioselective, versatile | Requires specific precursors |
| Halogenation and boronic ester formation (Patent CN102516263A) | Bromine source, bipinacol borate, Pd catalyst | Halogenation, Suzuki coupling | 2-3 (functionalization steps) | 70-98% per step | Extraction, crystallization | Enables functionalization | Not direct synthesis of parent compound |
Research Findings and Notes
- The dianion alkylation method is well-documented with detailed NMR and mass spectral data confirming the structure and purity of intermediates and final product. The use of triethylamine in demethylation enhances yield significantly by neutralizing acidic byproducts.
- Multi-component cycloaddition offers a regioselective and efficient route to complex spirocyclic frameworks related to 1-methylspiro[indoline-3,4'-piperidin]-2-one, with potential for derivatization and biological evaluation.
- Functionalization via halogenation and Suzuki coupling expands the chemical space of spiro[indoline-3,4'-piperidin]-2-one derivatives, useful for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce ketones or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine rings, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anticonvulsant Properties
Research indicates that compounds related to 1-methylspiro[indoline-3,4'-piperidin]-2-one exhibit significant antidepressant and anticonvulsant activities. A patent describes these compounds as useful for treating conditions such as depression and epilepsy due to their ability to modulate neurotransmitter systems in the brain. For instance, specific derivatives demonstrated a 50% inhibition of tetrabenazine-induced ptosis in animal models, indicating potential efficacy in mood disorders .
Antitumor Activity
A study involving aminopyridyl and pyrazinyl-substituted variants of spiro[indoline-3,4'-piperidine]-2-ones revealed that one particular compound (5b or SMU-B) acted as a potent dual inhibitor of c-Met and ALK kinases. This compound showed significant tumor growth inhibition (>50%) in human gastric carcinoma xenograft models, suggesting its potential as an anticancer agent . The pharmacodynamics of this compound demonstrated low toxicity while maintaining high efficacy at oral doses.
Mechanisms of Action
The unique structural features of 1-methylspiro[indoline-3,4'-piperidin]-2-one allow for interaction with various biological targets. The presence of specific substituents can enhance its binding affinity to receptors or enzymes involved in disease pathways. For example, the fluorinated derivative has been noted for its improved biological activity due to the electron-withdrawing nature of the fluorine atom, which can influence the compound's reactivity and interaction with biological molecules.
Chemical Synthesis and Research Applications
Building Block for Complex Molecules
In synthetic organic chemistry, 1-methylspiro[indoline-3,4'-piperidin]-2-one serves as a versatile building block for creating more complex spirocyclic compounds. Its unique spirocyclic structure facilitates the synthesis of derivatives with tailored properties for specific applications in drug discovery and materials science .
Potential in Drug Development
The compound's structural diversity allows it to be explored in various therapeutic contexts. Its derivatives have been investigated for antimicrobial properties and other biological activities that could lead to new drug candidates. Additionally, ongoing research aims to optimize these compounds for enhanced efficacy and reduced side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-Methylspiro[indoline-3,4’-piperidin]-2-one exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. Molecular docking studies have shown that derivatives of this compound can bind to proteins like cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), indicating potential pathways for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of spiro[indoline-3,4'-piperidin]-2-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:
Substituent Effects on Kinase Inhibition
- Key Insight: The 1'-methyl group in 1-Methylspiro provides balanced steric bulk and lipophilicity, enhancing oral bioavailability compared to bulkier substituents (e.g., benzyl in 1'-benzyl derivatives) .
Structural Modifications and Target Selectivity
- Spiro-Pyrano/Pyrimidine Hybrids: Derivatives like spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one exhibit antimicrobial activity due to the pyrimidine moiety, diverging from the kinase-focused profile of 1-Methylspiro .
- Salts and Counterions : Hydrochloride salts (e.g., Spiro[indoline-3,4'-piperidin]-2-one hydrochloride) improve aqueous solubility but may alter pharmacokinetics compared to the free base form .
SAR Trends and Pharmacological Profiles
- Enzyme Inhibition: The spiro[indoline-3,4’-piperidine] scaffold shows promiscuity across targets, with ~25% of analogs active against enzymes like cathepsin K (pAct >6.0) . 1-Methylspiro’s methyl group may reduce off-target effects compared to trifluoromethylphenylprop-2-enoyl derivatives, which exhibit extreme potency (pAct 10) on 11β-HSD1 .
- Anticancer Efficacy: While 1-Methylspiro inhibits tumor growth by >50% in gastric carcinoma models , Neratinib-inspired aminopyridine derivatives (A1-A4) show superior EGFR inhibition (up to 34%) but require cyclopropane or benzmorpholine substitutions for optimal activity .
Biological Activity
1-Methylspiro[indoline-3,4'-piperidin]-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1-Methylspiro[indoline-3,4'-piperidin]-2-one features a unique spirocyclic structure that combines an indoline and piperidine ring system. This structural complexity allows for specific interactions with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of 1-Methylspiro[indoline-3,4'-piperidin]-2-one is primarily attributed to its interaction with several key targets in biochemical pathways:
- Vesicular Acetylcholine Transporter (VAChT) : This compound acts as a ligand for VAChT, influencing cholinergic neurotransmission pathways. By modulating this transporter, it may enhance cognitive functions and exhibit neuroprotective effects against neurodegenerative diseases.
- c-Met and ALK Kinases : Derivatives of spiro[indoline-3,4'-piperidine]-2-one have demonstrated potent inhibitory activity against c-Met and ALK kinases, which are implicated in cancer progression. For instance, compound SMU-B has shown significant tumor growth inhibition in gastric carcinoma models .
Biological Activities
The biological activities of 1-Methylspiro[indoline-3,4'-piperidin]-2-one derivatives include:
- Anticancer Activity : Research indicates that these compounds can inhibit tumor growth through their action on specific kinases involved in cancer cell signaling pathways. For example, aminopyridyl-substituted derivatives have shown strong potency against gastric cancer cells with minimal toxicity .
- Neuropharmacological Effects : The interaction with cholinergic systems suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders. The ability to modulate acetylcholinesterase activity further supports its role in enhancing neurotransmission.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, indicating potential for developing treatments against infectious diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1-Methylspiro[indoline-3,4'-piperidin]-2-one derivatives:
Q & A
Q. What structural modifications improve metabolic stability without compromising potency?
- Methodological Answer :
- Deuterium Incorporation : Replace metabolically labile hydrogens (e.g., piperidine C-H) to prolong half-life.
- Ring Saturation : Convert indoline to tetrahydroquinoline to reduce CYP3A4-mediated oxidation.
- Prodrug Design : Mask polar groups (e.g., phosphate esters) for enhanced absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
